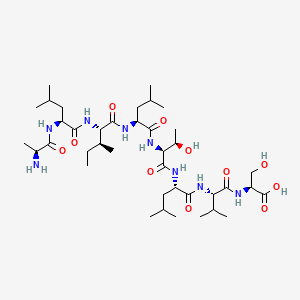
Guanosine triphosphate-13C10 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine triphosphate-13C10 (dilithium) is a stable isotope-labeled compound of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The 13C10 labeling involves the incorporation of carbon-13 isotopes, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .
Scientific Research Applications
Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Utilized in studies of protein synthesis and signal transduction pathways.
Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .
Mechanism of Action
The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Guanosine triphosphate-13C10 (disodium): Similar in structure but uses sodium instead of lithium.
Adenosine triphosphate-13C10: Another stable isotope-labeled nucleotide used in similar applications.
Uridine triphosphate-13C10: Used in studies of RNA synthesis and metabolism.
Uniqueness
Guanosine triphosphate-13C10 (dilithium) is unique due to its specific isotopic labeling and the use of lithium, which may offer different chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H14Li2N5O14P3 |
|---|---|
Molecular Weight |
545.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
SPQUPDOUIWTDAU-IECUJWPGSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


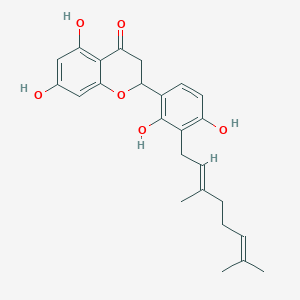
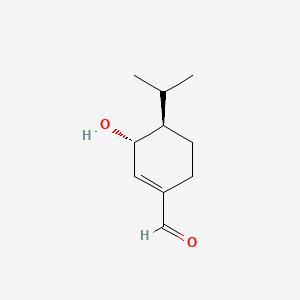

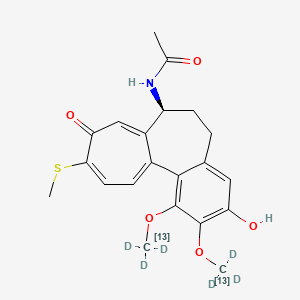

![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
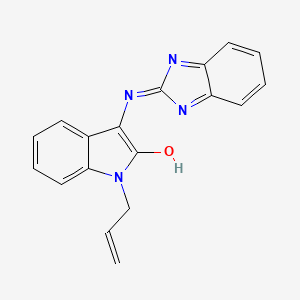

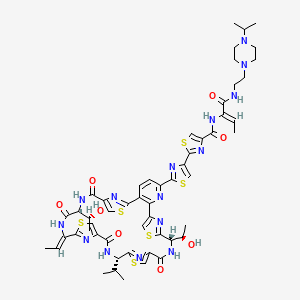
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
